Welcome to the BenchChem Online Store!
molecular formula C8H5NO2S B8815901 5-Phenyl-1,3,4-oxathiazol-2-one CAS No. 5852-49-3

5-Phenyl-1,3,4-oxathiazol-2-one

Cat. No. B8815901
M. Wt: 179.20 g/mol
InChI Key: NDAURKDIFHXVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09387200B2

Procedure details

A solution of 5-phenyl-[1,3,4]oxathiazol-2-one (30.33 mmol) and dimethylacetylenedicarboxylate (60.67 mmol) in chlorobenzene (17.8 mL) was refluxed with stirring for 6 h before it was concentrated in vacuo. The residue was crystallized from cold MeOH to give the title compound (5.0 g) as a slightly yellow solid: MS (m/z) 278.1 (M+1).
Quantity
30.33 mmol
Type
reactant
Reaction Step One
Quantity
60.67 mmol
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2OC(=O)[S:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][O:14][C:15]([C:17]#[C:18][C:19]([O:21][CH3:22])=[O:20])=[O:16]>ClC1C=CC=CC=1>[CH3:13][O:14][C:15]([C:17]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:8][S:9][C:18]=1[C:19]([O:21][CH3:22])=[O:20])=[O:16]

Inputs

Step One
Name
Quantity
30.33 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NSC(O1)=O
Name
Quantity
60.67 mmol
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
Quantity
17.8 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from cold MeOH

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C=1C(=NSC1C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.